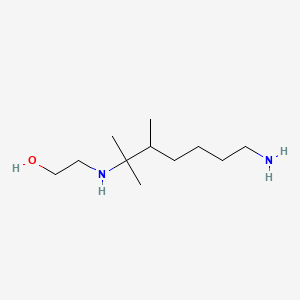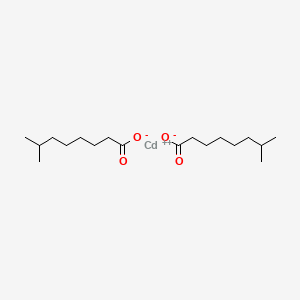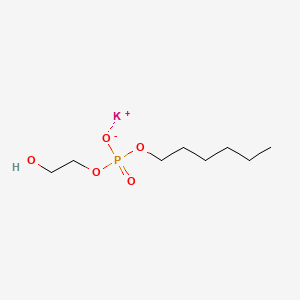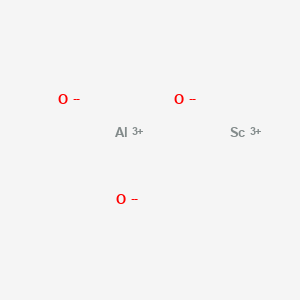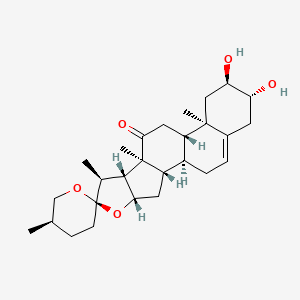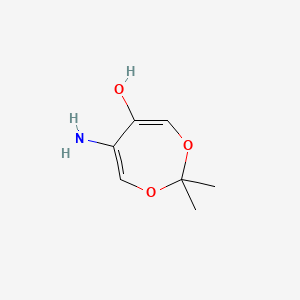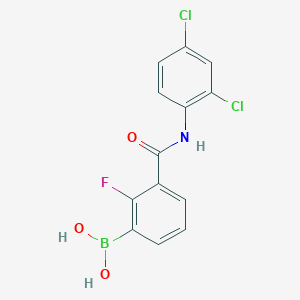
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 2,4-dichloroaniline with 2-fluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Fluorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both the 2,4-dichlorophenyl and 2-fluorobenzene moieties, which impart distinct electronic and steric properties. These properties make it particularly effective in specific Suzuki–Miyaura coupling reactions, offering advantages in terms of reactivity and selectivity compared to other boronic acids.
Properties
Molecular Formula |
C13H9BCl2FNO3 |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
[3-[(2,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-7-4-5-11(10(16)6-7)18-13(19)8-2-1-3-9(12(8)17)14(20)21/h1-6,20-21H,(H,18,19) |
InChI Key |
GGUBDPKVAKOIQE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




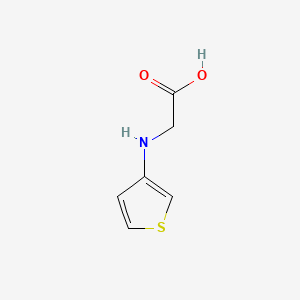
![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
